molecular formula C8H7NO5 B1360163 1,3-Benzodioxole, 5-methoxy-6-nitro- CAS No. 10310-02-8

1,3-Benzodioxole, 5-methoxy-6-nitro-

Cat. No. B1360163
CAS RN: 10310-02-8
M. Wt: 197.14 g/mol
InChI Key: PSDYVDORVSBOQW-UHFFFAOYSA-N
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Description

“1,3-Benzodioxole, 5-methoxy-6-nitro-” is an organic compound with the IUPAC name 5-methoxy-6-nitro-1,3-benzodioxole1. It has a molecular weight of 197.151. The compound is a solid or liquid at room temperature1.



Synthesis Analysis

The synthesis of 1,3-Benzodioxole compounds can be achieved from catechol with disubstituted halomethanes2. However, specific synthesis methods for “1,3-Benzodioxole, 5-methoxy-6-nitro-” are not readily available in the searched resources.



Molecular Structure Analysis

The molecular formula of “1,3-Benzodioxole, 5-methoxy-6-nitro-” is C8H7NO51. The InChI code is 1S/C8H7NO5/c1-12-6-3-8-7 (13-4-14-8)2-5 (6)9 (10)11/h2-3H,4H2,1H31.



Chemical Reactions Analysis

Specific chemical reactions involving “1,3-Benzodioxole, 5-methoxy-6-nitro-” are not readily available in the searched resources. However, many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals2.



Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature1. It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C1. The purity of the compound is 97%1.


Scientific Research Applications

Molecular Structure and Interactions

Synthesis and Chemical Properties

Potential in Photoinitiation Systems

  • Studies indicate its potential use in photoinitiation systems, with certain derivatives showing promising results in increasing the reactivity of such systems (Yang et al., 2012).

Antitumor Activity

  • Derivatives of this compound have been synthesized and evaluated for their antitumor activity, with some showing significant growth inhibitory activity on human tumor cell lines (Micale et al., 2002).

Antibacterial Properties

  • The compound has been studied for its antibacterial properties, showing activity against certain bacteria and suggesting potential medicinal applications (Tavman et al., 2009).

Photoreactivity and Applications in Organic Synthesis

  • Research into its photoreactivity and applications in organic synthesis has been conducted, expanding the understanding of its behavior under certain conditions and its potential use in synthesis processes (Oldenhof et al., 2010).

Safety And Hazards

The compound has been classified under the GHS07 pictogram with the signal word "Warning"1. The hazard statements include H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled1.


Future Directions

The future directions for “1,3-Benzodioxole, 5-methoxy-6-nitro-” are not readily available in the searched resources. However, many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals2, suggesting potential applications in these areas.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

5-methoxy-6-nitro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDYVDORVSBOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145642
Record name 1,3-Benzodioxole, 5-methoxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole, 5-methoxy-6-nitro-

CAS RN

10310-02-8
Record name 1,3-Benzodioxole, 5-methoxy-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC172290
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzodioxole, 5-methoxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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